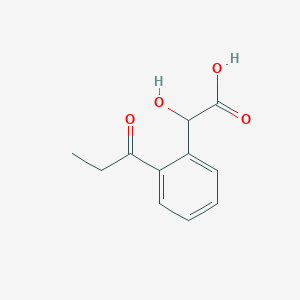
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a ketone group attached to a phenyl ring. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with a suitable alkylating agent under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and carboxylation, to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of reagents and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol, leading to the formation of a secondary alcohol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s functional groups make it a useful probe in biochemical studies, particularly in enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one can be compared with similar compounds, such as:
2-hydroxy-2-methyl-1-phenyl-1-propanone: This compound has a similar structure but lacks the carboxylic acid group, making it less versatile in certain applications.
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group, which can affect its reactivity and applications.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-hydroxy-2-(2-propanoylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-2-9(12)7-5-3-4-6-8(7)10(13)11(14)15/h3-6,10,13H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
SBAGSIFKHLXVOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC=C1C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)











![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)

